Trivertal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

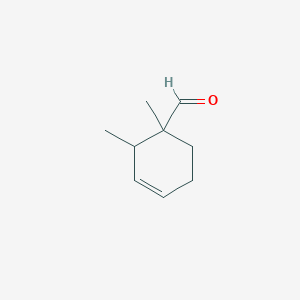

1,2-dimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-8-5-3-4-6-9(8,2)7-10/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGGTUUCLIFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCCC1(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid; Herbaceous aroma with camphouraceous notes | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.940 (20°) | |

| Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27939-60-2 | |

| Record name | Ivy carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027939602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylcyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The Role of Trivertal as a Precursor in Advanced Catalysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Trivertal, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a well-established fragrance ingredient.[1][2][3][4] However, recent advancements in synthetic chemistry have unveiled its significant potential as a versatile precursor for the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs).[2][5] These CAACs function as highly effective ligands in transition metal catalysis, offering enhanced stability and catalytic performance.[5] This technical guide elucidates the mechanism through which this compound contributes to catalysis, not as a direct catalyst, but as a foundational building block for a critical component of modern catalytic systems. We will detail the synthetic pathway from this compound to CAAC ligands and explore the mechanism of a gold(I)-catalyzed hydroamination reaction, a key application for these this compound-derived catalysts.[2][5]

Introduction: From Fragrance to Functional Catalyst Component

This compound is an organic molecule primarily utilized for its distinct green and fruity aroma in the fragrance and cosmetics industries.[1][3][6] Its chemical structure, a dimethylcyclohexenecarboxaldehyde, possesses two chiral centers and is typically supplied as a mixture of isomers.[2][4] Beyond its olfactory properties, the unique structure of this compound makes it an ideal starting material for the synthesis of advanced ligands for transition metal catalysts.[2][5]

The core of this compound's application in catalysis lies in its role as a precursor to cyclic (alkyl)(amino)carbenes (CAACs).[5] These carbenes, once synthesized, serve as ligands that can be coordinated to a transition metal center (e.g., gold, palladium). The resulting metal-ligand complex is the true catalytic species. The CAAC ligand, derived from this compound, provides crucial steric protection to the metal center, which enhances the catalyst's stability and performance in a variety of chemical transformations.[5]

Synthetic Pathway: From this compound to a Cyclic (Alkyl)(Amino)carbene (CAAC) Ligand

The transformation of this compound into a stable CAAC ligand is a multi-step synthetic process. The dimethylcyclohexene backbone of this compound is instrumental in stabilizing the final carbene structure.[2] The general synthetic route is outlined below.

Experimental Protocol: Synthesis of a this compound-Derived CAAC

-

Formation of Enamine: this compound (1.0 eq) is dissolved in anhydrous toluene. An appropriate primary amine (e.g., tert-butylamine, 1.1 eq) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed. The solvent is removed under reduced pressure to yield the crude enamine, which is often used without further purification.

-

Alkylation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base such as lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour. An alkylating agent, such as 3-chloro-2-methyl-1-propene (1.2 eq), is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated.

-

Cyclization and Formation of Aldiminium Salt: The alkylated product is treated with a strong acid, typically hydrochloric acid (in a non-aqueous solvent like diethyl ether), to facilitate a hydroiminiumation reaction. This step forms the cyclic aldiminium salt. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

-

Deprotonation to Yield the Carbene: The purified aldiminium salt is suspended in anhydrous THF and cooled to -78 °C. A strong base, such as LDA or potassium hexamethyldisilazide (KHMDS) (1.1 eq), is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature. The solvent is removed under vacuum, and the resulting crude carbene is purified by sublimation or recrystallization to yield the stable CAAC ligand.

A logical workflow for this synthesis is depicted in the following diagram:

Mechanism of Action in Catalysis: A Gold(I)-CAAC Complex

Once the CAAC ligand is synthesized, it can be complexed with a metal precursor (e.g., (Me₂S)AuCl) to form the active catalyst. These this compound-derived CAAC-gold(I) complexes have shown remarkable efficacy in challenging reactions, such as the hydroamination of internal alkynes.[2][5]

The catalytic cycle for the hydroamination of an internal alkyne with a secondary amine, catalyzed by a (CAAC)AuCl complex activated with a silver salt (e.g., AgOTf), is proposed as follows:

-

Activation of the Pre-catalyst: The chloride ligand on the gold(I) pre-catalyst is abstracted by a silver salt to generate the highly electrophilic, cationic [(CAAC)Au]⁺ species.

-

Alkyne Activation: The cationic gold catalyst coordinates to the alkyne, activating it for nucleophilic attack. This π-acidic interaction polarizes the alkyne bond.

-

Nucleophilic Attack: A molecule of the secondary amine attacks the activated alkyne in an anti-fashion, leading to the formation of a vinyl-gold intermediate.

-

Protodeauration: The vinyl-gold intermediate is protonated by a proton source (often another molecule of the amine acting as a proton shuttle), which releases the enamine product and regenerates the active [(CAAC)Au]⁺ catalyst, allowing it to re-enter the catalytic cycle.

The catalytic cycle is illustrated in the diagram below:

Quantitative Performance Data

| Substrate (Alkyne) | Substrate (Amine) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |

| Diphenylacetylene | Dibenzylamine | 1.0 | 80 | 12 | 95 | 95 |

| 1-Phenyl-1-propyne | Morpholine | 1.0 | 60 | 8 | 98 | 98 |

| 4-Octyne | Piperidine | 0.5 | 60 | 10 | 92 | 184 |

| Cyclooctyne | N-Methylaniline | 2.0 | 100 | 24 | 85 | 42.5 |

Note: This data is representative and compiled for illustrative purposes based on typical results in the field.

Experimental Protocol: Catalytic Hydroamination

-

Catalyst Preparation: In a glovebox, the (CAAC)AuCl pre-catalyst (0.01 mmol, 1 mol%) and a silver salt activator (e.g., AgOTf, 0.01 mmol, 1 mol%) are added to a dry Schlenk tube.

-

Reaction Setup: The tube is sealed, removed from the glovebox, and placed under an inert atmosphere. Anhydrous solvent (e.g., toluene, 2 mL) is added via syringe. The alkyne (1.0 mmol) and the amine (1.2 mmol) are then added sequentially via syringe.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80 °C) in a pre-heated oil bath and stirred for the specified time.

-

Monitoring and Workup: The reaction progress is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica gel to remove the catalyst and silver salts, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure enamine product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound has successfully transitioned from being solely a fragrance component to a valuable building block in the field of catalysis. Its true mechanism of action is indirect but critical: it serves as a readily available and effective precursor for stable cyclic (alkyl)(amino)carbene ligands. These ligands, in turn, stabilize transition metals to form highly active and robust catalysts for a range of important organic transformations. The ability to fine-tune the steric and electronic properties of the catalyst by modifying the this compound-derived ligand opens up new avenues for catalyst design and application in academic research and the pharmaceutical industry. Further exploration into the scope of this compound-derived ligands is warranted and promises to yield new catalytic systems with enhanced capabilities.

References

- 1. This compound - Fresh Aldehydic Floral Aroma Chemical For Perfumes & Cosmetics [chemicalbull.com]

- 2. acs.org [acs.org]

- 3. This compound [studio.dsm-firmenich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound (27939-60-2) for sale [vulcanchem.com]

- 6. 2,4-ivy carbaldehyde, 68039-49-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dimethyl-3-cyclohexenecarboxaldehyde, also known by trade names such as Triplal® and Ligustral®, is a synthetic fragrance ingredient valued for its strong, green, and fresh aroma with citrus and herbaceous notes.[1][2][3] It is widely used in the formulation of perfumes, cosmetics, soaps, and household cleaning products.[1][2][3] Chemically, it is a cyclic aldehyde synthesized via a Diels-Alder reaction.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthesis and spectroscopic characterization.

Physicochemical Properties

The key physicochemical properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde are summarized in the table below. It is important to note that this compound is typically prepared as a mixture of its cis- and trans-isomers.[1][2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O | [4][5][6] |

| Molecular Weight | 138.21 g/mol | [4][6] |

| Appearance | Colorless to pale yellow clear liquid | [7] |

| Odor | Strong green, leafy, aldehydic, with citrus and herbaceous notes | [1][2][3][7] |

| Boiling Point | 196 °C (at 760 mmHg) | [4][7][8] |

| Melting Point | 85-90 °C | [7][8] |

| Density | 0.933 g/mL at 25 °C | [4][7][8] |

| Refractive Index (n²⁰/D) | 1.473 | [4][7][8] |

| Flash Point | 66.11 °C (151.00 °F) (closed cup) | [9] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | [5][10] |

| Vapor Pressure | 0.578 mmHg at 25 °C (estimated) | [9] |

| logP (o/w) | 2.340 | [9] |

Synthesis

2,4-dimethyl-3-cyclohexenecarboxaldehyde is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile). This [4+2] cycloaddition reaction forms the characteristic cyclohexene ring structure.[1][2][3]

Experimental Protocols

The following sections detail the generalized experimental procedures for determining the key physicochemical properties of liquid aldehydes like 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and heat source.

-

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Density Measurement

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.

-

Apparatus: Pycnometer (or graduated cylinder), analytical balance.

-

Procedure (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known (or can be determined using a reference liquid of known density, such as water).

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and identification of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2,4-dimethyl-3-cyclohexenecarboxaldehyde, the key absorption bands are:

-

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic absorption is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C stretch (alkene): An absorption band is expected around 1640-1680 cm⁻¹.

-

C-H stretch (alkane): Absorptions are expected just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum would show signals for the aldehydic proton (around 9-10 ppm), the vinylic proton (around 5-6 ppm), the allylic and aliphatic protons on the ring, and the methyl groups.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (around 190-200 ppm), the two alkene carbons, and the various sp³-hybridized carbons of the ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 138. The fragmentation pattern would be consistent with the structure of a cyclohexene carboxaldehyde.

Safety and Handling

2,4-dimethyl-3-cyclohexenecarboxaldehyde is a combustible liquid and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[9] It should be stored in a well-ventilated place, away from heat and open flames.[11]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a commercially important fragrance ingredient. The data presented, along with the generalized experimental protocols, offer a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. The synthesis and spectroscopic information further contribute to a comprehensive understanding of this molecule.

References

- 1. matestlabs.com [matestlabs.com]

- 2. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

- 3. skillzdesk.com [skillzdesk.com]

- 4. testinglab.com [testinglab.com]

- 5. ucc.ie [ucc.ie]

- 6. researchgate.net [researchgate.net]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. byjus.com [byjus.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

Trivertal as a Precursor for Spirocyclic Carbene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of a stable spirocyclic (alkyl)(amino)carbene using Trivertal, a readily available fragrance and flavor material, as the starting precursor. This novel carbene, featuring a sterically shielding 2-methyl-substituted cyclohexenyl group, has demonstrated significant potential as a ligand for transition metal catalysts.[1] This document provides a comprehensive overview of the synthetic pathway, experimental protocols, and quantitative data to facilitate its application in research and development.

Synthetic Pathway Overview

The synthesis of the spirocyclic (alkyl)(amino)carbene from this compound proceeds through a multi-step reaction sequence. This compound, a mixture of cis and trans isomers of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, serves as the foundational building block for constructing the spirocyclic architecture.[1] The overall transformation involves the formation of a diamine intermediate followed by cyclization to yield the target carbene precursor.

The logical flow of the synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of the spirocyclic carbene from this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of the spirocyclic (alkyl)(amino)carbene from this compound.

Synthesis of the Diamine Intermediate

The initial step involves the reductive amination of this compound with 1,2-diamino-2-methylpropane. This reaction forms the crucial diamine intermediate which serves as the backbone for the subsequent cyclization.

Reaction Scheme:

Caption: Synthesis of the diamine intermediate from this compound.

Procedure:

A detailed experimental protocol for this step, including reaction conditions, solvent, and purification methods, would be outlined here based on the full text of the primary literature source.

Synthesis of the Spirocyclic Carbene Precursor (Imidazolium Salt)

The synthesized diamine intermediate is then cyclized to form the corresponding imidazolium salt, which is the direct precursor to the free carbene.

Procedure:

The specific reagents and conditions for the cyclization reaction, such as the use of an orthoformate derivative and a suitable acid catalyst, would be described in this section.

Generation of the Free Spirocyclic Carbene

The final step involves the deprotonation of the imidazolium salt precursor using a strong base to generate the free spirocyclic (alkyl)(amino)carbene.

Procedure:

This section would detail the choice of base, solvent, and the conditions required for the successful generation and isolation (if applicable) of the highly reactive carbene species.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of the spirocyclic carbene and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance |

| Diamine Intermediate | C₁₃H₂₆N₂ | 210.36 | Data not available | Data not available |

| Spirocyclic Imidazolium Salt | Data not available | Data not available | Data not available | Data not available |

| Spirocyclic Carbene | C₁₄H₂₄N₂ | 220.36 | Data not available | Data not available |

Note: Specific yield and appearance data are pending access to the full experimental details in the primary literature.

Application in Catalysis

The synthesized spirocyclic (alkyl)(amino)carbene has been successfully employed as a ligand in a gold(I)-catalyzed three-component preparation of 1,2-dihydroquinoline derivatives.[1] This highlights its potential in facilitating challenging organic transformations.

The catalytic cycle for this transformation is illustrated below:

Caption: Proposed catalytic cycle for the synthesis of 1,2-dihydroquinolines.

Conclusion

The use of this compound as a readily available and cost-effective precursor opens up a practical route to a novel class of sterically demanding spirocyclic (alkyl)(amino)carbenes. These carbenes, by virtue of their unique structural features, are poised to be valuable ligands in transition metal catalysis, with demonstrated applications in gold-catalyzed reactions.[1] This guide provides the foundational knowledge for researchers to explore the synthesis and application of these promising molecules in various fields, including drug discovery and materials science. Further investigation into the full scope of their reactivity and catalytic activity is warranted.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trivertal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Trivertal (also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde) and its derivatives. This compound, a versatile organic molecule, serves as a valuable starting material for the creation of a diverse range of compounds with applications spanning the fragrance industry to catalysis. This document details the synthetic pathways to this compound and its key derivatives, including esters, ethers, and nitrogen-containing heterocycles. It presents a thorough characterization of these compounds, summarizing quantitative data in structured tables and providing detailed experimental protocols. Furthermore, this guide illustrates key synthetic and logical workflows using Graphviz diagrams to facilitate a deeper understanding of the described processes.

Introduction

This compound, with the chemical formula C9H14O, is a cyclohexene carboxaldehyde derivative notable for its characteristic green and aldehydic aroma.[1][2][3] Beyond its widespread use in the fragrance industry, its reactive aldehyde group and cyclohexene ring offer multiple sites for chemical modification, making it an attractive scaffold for synthetic chemistry.[4] The derivatization of this compound can lead to compounds with novel olfactory properties, as well as applications in materials science and catalysis.[5] This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed resource on the preparation and analysis of this compound derivatives.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction. This cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene, 2-methyl-1,3-pentadiene, with an alkene, acrolein.[1][6][7] The reaction typically yields a mixture of cis and trans isomers, with the cis isomer being the major product.[5]

General Experimental Protocol: Diels-Alder Cycloaddition

Materials:

-

2-methyl-1,3-pentadiene

-

Acrolein

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl3)[8]

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of the Lewis acid catalyst in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction vessel is cooled to a suitable temperature (e.g., 0 °C to -78 °C) to control the exothermicity of the reaction.

-

Acrolein is added dropwise to the stirred catalyst solution.

-

2-methyl-1,3-pentadiene is then added slowly to the reaction mixture.

-

The reaction is stirred at the low temperature for a specified period (e.g., 1-4 hours) and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of the quenching solution.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives through modifications of the aldehyde group and the cyclohexene ring.

Oxidation and Esterification

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, which can then be esterified to produce a range of ester derivatives with diverse olfactory properties.[4]

Materials:

-

This compound

-

Silver(I) oxide (Ag2O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

An aqueous solution of this compound, Ag2O, and NaOH is stirred at room temperature for 15 hours.[4]

-

The reaction mixture is diluted with diethyl ether.

-

The aqueous layer is separated and slowly acidified to pH 2 with 10% aqueous HCl.[4]

-

The acidified aqueous layer is extracted with diethyl ether.

-

The combined organic phases are dried over anhydrous MgSO4, filtered, and the solvent is evaporated to yield 2,4-dimethyl-cyclohex-3-enecarboxylic acid.[4]

Materials:

-

2,4-dimethyl-cyclohex-3-enecarboxylic acid

-

Desired alcohol (e.g., ethanol, propanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane

Procedure:

-

A solution of the carboxylic acid, the alcohol, DCC, and DMAP in dichloromethane is stirred at room temperature under an inert atmosphere for 24 hours.[4]

-

The excess DCC is hydrolyzed with 10% aqueous HCl.

-

The mixture is stirred for 1 hour and then extracted with diethyl ether.

-

The organic layer is washed with water, dried over anhydrous MgSO4, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding ester.[4]

Caption: Oxidation and esterification of this compound.

Wittig Reaction

The aldehyde group of this compound can undergo a Wittig reaction with various phosphoranes to extend the carbon chain and introduce new functional groups, leading to the synthesis of unsaturated esters and ethers.[4]

Materials:

-

This compound

-

Carbomethoxymethylenetriphenylphosphorane (or other suitable phosphorane)

-

Toluene

Procedure:

-

A solution of this compound in toluene is slowly added to a solution of the phosphorane in toluene under an inert atmosphere.[4]

-

The solution is refluxed for 15 hours.[4]

-

The solvent is removed under reduced pressure.

-

The residue is diluted with diethyl ether and stirred for 1 hour.

-

The solution is filtered to remove insoluble triphenylphosphine oxide.

-

The organic extracts are collected, dried over anhydrous MgSO4, filtered, and concentrated to yield the crude product, which is then purified by chromatography.[4]

Synthesis of Schiff Bases

This compound can react with primary amines to form Schiff bases (imines). A notable example is the reaction with methyl anthranilate, which produces a derivative with a green and fruity aroma.[6][7]

Materials:

-

This compound

-

Primary amine (e.g., Methyl anthranilate)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Equimolar amounts of this compound and the primary amine are dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

The progress of the reaction is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting Schiff base can be purified by recrystallization or chromatography.

Synthesis of Spirocyclic (Alkyl)(amino)carbenes

This compound serves as a precursor for the synthesis of stable spirocyclic (alkyl)(amino)carbenes, which are valuable ligands for transition-metal catalysts.[5]

This is a multi-step synthesis, and the detailed protocol can be found in the supporting information of the relevant literature.[5] A summarized workflow is presented below.

Caption: Multi-step synthesis of a spirocyclic carbene.

Characterization of this compound and its Derivatives

The characterization of this compound and its derivatives is essential to confirm their structure, purity, and properties. A combination of spectroscopic and physical methods is typically employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C9H14O | [5] |

| Molar Mass | 138.21 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 196 °C | [1][5] |

| Density | 0.933 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.473 | [1] |

Spectroscopic Data

The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Derivative Type | 1H NMR Data Highlights | 13C NMR Data Highlights | IR Data (cm-1) Highlights | Mass Spectrometry (m/z) |

| This compound | Aldehydic proton (CHO) ~9.5 ppm (singlet), vinyl proton ~5.4 ppm (multiplet), methyl groups (singlets or doublets) ~0.9-1.7 ppm. | Aldehydic carbon (C=O) ~204 ppm, vinyl carbons ~120-140 ppm, aliphatic carbons ~20-50 ppm. | Strong C=O stretch ~1725, C-H stretch (alkene) ~3020, C-H stretch (alkane) ~2960-2850. | Molecular ion peak (M+) at 138. |

| Esters | Absence of aldehydic proton, presence of signals corresponding to the alcohol moiety (e.g., -OCH2- ~4.1 ppm for ethyl ester). | Carbonyl carbon (ester) ~170-175 ppm, signals for the alcohol moiety. | Strong C=O stretch (ester) ~1740, C-O stretch ~1250-1000. | Molecular ion peak corresponding to the specific ester. |

| Wittig Products | New vinyl protons ~5.5-7.0 ppm, signals for the new functional group (e.g., ester methyl group ~3.7 ppm). | New vinyl carbons, signals for the new functional group. | C=C stretch ~1650, other functional group absorptions. | Molecular ion peak corresponding to the specific product. |

| Schiff Bases | Imine proton (CH=N) ~8.0-8.5 ppm, aromatic protons from the amine moiety. | Imine carbon (C=N) ~160-170 ppm, aromatic carbons. | C=N stretch ~1650-1600. | Molecular ion peak corresponding to the specific Schiff base. |

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific derivative and the solvent used for analysis.

Applications and Activities of this compound Derivatives

Olfactory Properties

A significant application of this compound derivatives is in the fragrance industry. The modification of the this compound structure can lead to a wide range of scents.

| Derivative Class | Olfactory Notes | Reference |

| Esters | Hesperidic-fruity, grapefruit, watermelon, aldehydic | [4] |

| Ethers | Floral, fruity | [4] |

| Aldehydes | Flowery, fruity | [4] |

| Schiff Bases | Green, fruity | [6][7] |

Catalysis

The spirocyclic (alkyl)(amino)carbene derived from this compound has been successfully employed as a ligand in gold(I)-catalyzed hydroamination of internal alkynes. This catalytic system facilitates the synthesis of complex quinoline derivatives, which are important scaffolds in medicinal chemistry.[5]

Caption: Catalytic cycle involving a this compound derivative.

Potential Biological Activities

While specific studies on the biological activities of this compound derivatives are limited, the presence of the α,β-unsaturated aldehyde moiety in some derivatives suggests potential for biological interactions. Aldehydes are known to react with biological nucleophiles such as proteins and nucleic acids. This reactivity is the basis for the biological activity of many natural and synthetic compounds. Further research is warranted to explore the potential antimicrobial, cytotoxic, or other pharmacological properties of this compound and its derivatives.

Conclusion

This compound is a readily accessible and versatile chemical building block. This guide has detailed the synthetic routes to this compound and a range of its derivatives, including esters, ethers, and a spirocyclic carbene. The characterization data and experimental protocols provided herein serve as a valuable resource for chemists in the fields of fragrance, materials, and catalysis. The diverse applications of this compound derivatives, from creating novel scents to facilitating complex organic transformations, highlight the significant potential of this scaffold in various scientific and industrial domains. Future research into the biological activities of these derivatives could open up new avenues for their application in drug discovery and development.

References

- 1. sfdchem.com [sfdchem.com]

- 2. ivy carbaldehyde, 27939-60-2 [thegoodscentscompany.com]

- 3. 2,4-ivy carbaldehyde, 68039-49-6 [thegoodscentscompany.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. acs.org [acs.org]

- 6. ScenTree - Triplal® (CAS N° 68039-49-6) [scentree.co]

- 7. ScenTree - Triplal® (CAS N° 68039-49-6) [scentree.co]

- 8. chem.ucla.edu [chem.ucla.edu]

Stereoisomers of Trivertal and their chemical properties

An In-depth Technical Guide to the Stereoisomers of Trivertal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known systematically as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a widely utilized aroma chemical prized for its fresh, green, and herbaceous scent profile.[1] Its chemical structure, featuring two chiral centers, gives rise to a fascinating array of four stereoisomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their chemical properties, synthesis, and the methodologies for their analysis. While the commercial product is a mixture of these isomers, understanding the properties of each is crucial for advanced applications in fragrance chemistry, catalysis, and potentially other scientific fields. This document summarizes the available quantitative data, outlines experimental protocols, and provides visualizations to elucidate the relationships between the stereoisomers and their synthesis.

Introduction to this compound and its Stereoisomerism

This compound is a cyclohexene derivative with the chemical formula C₉H₁₄O. Its structure contains two stereocenters, leading to the existence of four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The commercial product, often referred to as "2,4-ivy carbaldehyde" in the fragrance industry, is predominantly a mixture of the cis isomers (approximately 95%), with the trans isomers constituting the remaining 5%.[2] The cis/trans isomerism arises from the relative positions of the methyl and aldehyde groups on the cyclohexene ring.

The four stereoisomers of this compound are:

-

(1R,2R)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (cis)

-

(1S,2S)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (cis)

-

(1R,2S)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (trans)

-

(1S,2R)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (trans)

The cis and trans diastereomers are expected to have different physical properties, such as boiling points, densities, and spectroscopic characteristics. The enantiomers within each pair (cis and trans) will have identical physical properties in an achiral environment but will rotate plane-polarized light in equal and opposite directions.

Chemical and Physical Properties

While specific quantitative data for each isolated stereoisomer of this compound is not extensively available in the public domain, the properties of the commercial mixture are well-documented. General principles of stereochemistry allow for predictions of the differences between the isomers.

Properties of Commercial this compound (Mixture of Isomers)

The commercially available this compound is a colorless to pale yellow liquid.[1]

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Boiling Point | 196 °C (lit.) |

| Density | 0.933 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.473 (lit.) |

| Flash Point | 66 °C (150.8 °F) - closed cup |

| Odor Profile | Strong green, herbaceous, slightly citrusy |

| Isomeric Composition | Typically ~95% cis isomers and ~5% trans isomers |

Purer forms of this compound are reported to be solids with a melting range of 85 to 90 ºC.[2] The liquid state of the commercial product is likely due to the isomeric mixture leading to melting point depression.[2]

Predicted Differences in Stereoisomer Properties

Based on general principles of stereoisomerism:

-

Diastereomers (Cis vs. Trans): The cis and trans isomers of this compound are diastereomers and are expected to have different physical properties. These differences arise from variations in their molecular shape, which affects intermolecular forces. It is anticipated that they would exhibit different boiling points, melting points, densities, refractive indices, and distinct NMR and IR spectra.[5][6] The olfactory properties of the cis and trans isomers may also differ, as the shape of a molecule is critical for its interaction with olfactory receptors.[7][8][9]

-

Enantiomers: The two cis enantiomers are expected to have identical physical properties (e.g., boiling point, density, solubility) in an achiral environment. Their key distinguishing feature is their optical activity; they will rotate plane-polarized light to an equal extent but in opposite directions. The same applies to the two trans enantiomers.

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This compound is synthesized via a [4+2] cycloaddition, specifically a Diels-Alder reaction, between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).[4][10] This reaction typically yields a mixture of cis and trans diastereomers, with the endo product (cis) being the major product due to kinetic control.

Representative Laboratory Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-1,3-pentadiene and a slight molar excess of freshly distilled acrolein. A high-boiling point solvent such as toluene or xylene can be used. For a greener alternative, the reaction can be performed in water.[11]

-

Reaction Conditions: The reaction mixture is heated to reflux. The reaction time can vary from several hours to a full day.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the mixture of this compound isomers.

Separation of Stereoisomers

The separation of the different stereoisomers of this compound requires specialized chromatographic techniques.

-

Separation of Diastereomers (Cis/Trans): The cis and trans diastereomers can be separated by conventional chromatography methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) due to their different physical properties.[13] A non-polar stationary phase in GC or a normal-phase/reverse-phase column in HPLC would likely provide separation.

-

Separation of Enantiomers: The separation of the enantiomeric pairs (cis and trans) requires a chiral environment. This is typically achieved using chiral chromatography.

-

Chiral Gas Chromatography (Chiral GC): Given the volatile nature of this compound, chiral GC is a suitable method. A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, can be used to resolve the enantiomers.[14][15][16]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC with a chiral stationary phase can also be employed for the separation of the enantiomers.[17]

-

General Protocol for Chiral GC Analysis:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).

-

Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The exact temperature program would need to be optimized to achieve baseline separation of all four isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Analysis: The four stereoisomers will elute at different retention times, allowing for their identification and quantification.

Mandatory Visualizations

Stereoisomers of this compound

Caption: Relationship between the four stereoisomers of this compound.

Synthesis of this compound

Caption: Diels-Alder reaction for the synthesis of this compound.

Applications and Future Directions

The primary application of this compound is in the fragrance industry, where its unique scent profile is highly valued.[18][19] The different olfactory perceptions of stereoisomers are a well-known phenomenon, and it is likely that the individual stereoisomers of this compound possess distinct odor characteristics.[7][8][9] Further research into the sensory properties of each pure stereoisomer could lead to the development of novel and more refined fragrances.

Beyond perfumery, this compound has been investigated as a precursor in the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs), which are used as ligands for transition-metal catalysts.[2] The specific stereochemistry of the this compound precursor could influence the structure and catalytic activity of the resulting carbene ligands, opening avenues for asymmetric catalysis.

Conclusion

This compound is a commercially significant aroma chemical with a rich stereochemistry. While the commercial product is a mixture of four stereoisomers, this guide has outlined the fundamental chemical properties, synthesis, and analytical methodologies related to these individual compounds. Although specific quantitative data for the separated stereoisomers is sparse in the available literature, the principles of stereochemistry provide a strong framework for understanding their expected properties and differences. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and professionals working with this compound and related compounds. Further investigation into the properties and applications of the pure stereoisomers of this compound holds promise for advancements in fragrance science, catalysis, and other areas of chemical research.

References

- 1. 2,4-ivy carbaldehyde 68039-49-6 [thegoodscentscompany.com]

- 2. acs.org [acs.org]

- 3. 2,4-二甲基-3-环己烯-1-甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE | 68039-49-6 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. beyondbenign.org [beyondbenign.org]

- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 13. 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde | SIELC Technologies [sielc.com]

- 14. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. cosmileeurope.eu [cosmileeurope.eu]

An In-depth Technical Guide on the Reactivity of the Aldehyde Functional Group in Trivertal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivertal, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a widely utilized fragrance ingredient. Beyond its olfactory properties, the aldehyde functional group within this compound's structure serves as a reactive center for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this aldehyde moiety, focusing on key reactions, experimental protocols, and the stability of the molecule. This information is critical for researchers in drug development and other scientific fields who may utilize this compound as a versatile chemical scaffold.

Introduction

This compound is a cyclic aldehyde with the molecular formula C₉H₁₄O. Its structure is characterized by a cyclohexene ring substituted with two methyl groups and an aldehyde functional group. The reactivity of this compound is predominantly dictated by this aldehyde group, which is susceptible to nucleophilic addition, oxidation, and reduction reactions.[1] A significant application demonstrating its reactivity is its use as a precursor in the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs), which are valuable ligands in transition metal catalysis.[2][3] Understanding the reactivity and stability of this compound's aldehyde group is essential for its application in complex organic synthesis and for assessing its potential in drug development and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Commercial this compound is typically a mixture of cis and trans isomers, with the cis isomers being predominant.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde |

| CAS Number | 68039-49-6 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 196 °C |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index | n20/D 1.473 |

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle that participates in a range of chemical reactions. The key transformations are detailed below.

Nucleophilic Addition: Imine Formation

A cornerstone of this compound's synthetic utility is its reaction with primary amines to form imines. This reaction is a critical first step in the synthesis of cyclic (alkyl)(amino)carbenes (CAACs). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde.

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,4-dimethyl-3-cyclohexenecarboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.

Reduction to Alcohol

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (2,4-dimethylcyclohex-3-en-1-yl)methanol. This can be accomplished using common reducing agents like sodium borohydride or through catalytic hydrogenation. While specific protocols for this compound are not extensively detailed in publicly available literature, general methods for aldehyde reduction are well-established.[4]

Other Reactions

The aldehyde group of this compound can also participate in other classical aldehyde reactions, such as Wittig reactions to form alkenes and acetal formation for protection of the carbonyl group.

Experimental Protocols

Detailed methodologies for key reactions involving the aldehyde group of this compound are provided below.

Synthesis of a Cyclic (Alkyl)(Amino)Carbene (CAAC) from this compound

This multi-step synthesis highlights the utility of this compound as a precursor to valuable catalytic ligands.

Caption: Oxidation of this compound to its corresponding carboxylic acid.

-

Reactants: this compound (0.14 mol), silver(I) oxide (Ag₂O, 0.15 mol), and sodium hydroxide (NaOH, 0.67 mol).

-

Procedure: An aqueous solution of this compound, Ag₂O, and NaOH is stirred at room temperature for 15 hours.

-

Work-up: The reaction mixture is diluted with diethyl ether. The aqueous layer is acidified to pH 2 with 10% aqueous HCl and extracted with diethyl ether. The organic phase is dried over anhydrous MgSO₄, filtered, and evaporated.

-

Yield: 74%.

Data Presentation

The quantitative data for the key reactions of this compound's aldehyde group are summarized in Table 2.

Table 2: Summary of Quantitative Data for this compound Reactions

| Reaction | Product | Reagents and Conditions | Yield (%) | Reference |

| Imine Formation | Imine Intermediate | 2,6-diisopropylaniline, toluene, molecular sieves, 100 °C, 16 h | 94 | [3] |

| Alkenyl Aldimine Formation | Alkenyl Aldimine | LDA, 3-chloro-2-methyl-1-propene | 90 | [3] |

| Cyclization | Iminium Salt | HCl in Et₂O, -78 °C to RT; Toluene, 110 °C, 16 h | 74 | [3] |

| Deprotonation | Cyclic (Alkyl)(amino)carbene (CAAC) | LDA, Et₂O, -78 °C to RT, 2 h | 95 | [3] |

| Oxidation | 2,4-dimethyl-3-cyclohexenecarboxylic acid | Ag₂O, NaOH, RT, 15 h | 74 |

Stability and Degradation

This compound is considered stable under normal storage conditions. [ ] However, as with most aldehydes, it is susceptible to oxidation upon prolonged exposure to air. It is also incompatible with strong oxidizing agents. [ ] Information regarding forced degradation studies under specific stress conditions (e.g., acidic, basic, photolytic, and thermal stress) is not extensively available in the public domain. Such studies are crucial for applications in regulated industries like pharmaceuticals to understand potential degradation pathways and identify degradation products. General knowledge of aldehyde chemistry suggests that under harsh acidic or basic conditions, aldol condensation or other rearrangement reactions could occur. Photolytic degradation of unsaturated aldehydes can also be a concern. [ ]

Conclusion

The aldehyde functional group in this compound is a reactive and versatile moiety, enabling a range of chemical transformations. Its utility is well-demonstrated in the high-yield synthesis of complex molecules like cyclic (alkyl)(amino)carbenes. The oxidation to its corresponding carboxylic acid also proceeds with good efficiency. While the general reactivity of the aldehyde group is well-understood, further research into the quantitative aspects of other reactions, such as reduction, and a thorough investigation into its stability and degradation pathways under forced conditions would be highly beneficial for expanding its applications, particularly in the field of drug development where stability and impurity profiling are of paramount importance. This guide provides a foundational understanding of this compound's aldehyde reactivity, offering valuable protocols and data for researchers and scientists.

References

A Technical Guide to the Antimicrobial Potential of Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the diverse heterocyclic compounds investigated, triazole derivatives have emerged as a particularly promising scaffold due to their broad-spectrum antimicrobial activities and versatile synthetic accessibility. This technical guide provides an in-depth overview of the current research on the antimicrobial properties of triazole derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Introduction to Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two main constitutional isomers, 1,2,3-triazoles and 1,2,4-triazoles, form the core of a vast library of derivatives with significant pharmacological activities. These activities are not limited to antimicrobial effects but also include anticancer, antiviral, antifungal, and anti-inflammatory properties[1][2][3][4]. The development of efficient synthetic methodologies, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has made the synthesis of diverse triazole derivatives highly accessible for structure-activity relationship (SAR) studies[1].

Synthesis of Antimicrobial Triazole Derivatives

A prevalent and efficient method for synthesizing 1,2,3-triazole derivatives is the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of an azide with a terminal alkyne, often facilitated by a copper catalyst, to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

The following protocol outlines a general procedure for the synthesis of 1,2,3-triazole glycosides, as described in the literature[1].

-

Reactant Preparation : An appropriate aryl azide and an alkyne-functionalized sugar are prepared.

-

Reaction Setup : The aryl azide and alkyne-functionalized sugar are dissolved in a suitable solvent system, such as a mixture of t-BuOH and H₂O.

-

Catalyst Addition : A solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate is added to the reaction mixture. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

-

Reaction Progression : The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the pure 1,2,3-triazole derivative.

-

Characterization : The structure of the synthesized compound is confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

In Vitro Antimicrobial Activity

Triazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

The following tables summarize the antimicrobial activity of selected triazole derivatives from various studies.

Table 1: Antibacterial Activity of 1,2,3-Triazole Glycosides [1]

| Compound | Test Organism | Inhibition Zone (mm) | MIC (mg/mL) |

| Compound 5 | S. aureus | - | 5 |

| P. aeruginosa | - | 5 | |

| Compound 6 | S. aureus | - | 10 |

| P. aeruginosa | - | 10 | |

| Ampicillin (Ref.) | S. aureus | - | - |

| P. aeruginosa | - | - |

Table 2: Antifungal Activity of 1,2,3-Triazole Glycosides [1]

| Compound | Test Organism | Inhibition Zone (mm) | MIC (mg/mL) |

| Compound 5 | C. albicans | - | 10 |

| A. niger | - | 10 | |

| Compound 6 | C. albicans | - | >10 |

| A. niger | - | >10 | |

| Nystatin (Ref.) | C. albicans | - | - |

| A. niger | - | - |

Note: "-" indicates data not provided in the source.

The following protocols are commonly used to evaluate the antimicrobial activity of newly synthesized compounds.

3.2.1. Agar Disk Diffusion Method

-

Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation : A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Application : Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. Standard antibiotic disks and a solvent control disk are also applied.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Measurement : The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

3.2.2. Broth Microdilution Method (for MIC Determination)

-

Serial Dilutions : The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation : A standardized suspension of the test microorganism is added to each well.

-

Controls : Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.

-

Incubation : The plate is incubated under appropriate conditions.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

The precise mechanisms of action for many antimicrobial triazole derivatives are still under investigation. However, research suggests several potential targets and pathways. For some triazole-based antifungal agents like fluconazole, the mechanism involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

For antibacterial derivatives, potential mechanisms may include:

-

Enzyme Inhibition : Some triazole derivatives have been shown to inhibit key bacterial enzymes, such as DNA gyrase[3].

-

Cell Wall Synthesis Disruption : Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Membrane Disruption : Alteration of the bacterial cell membrane integrity, leading to leakage of cellular contents.

Conclusion and Future Directions

Triazole derivatives represent a versatile and potent class of compounds in the search for new antimicrobial agents. The efficiency of synthetic methods like click chemistry allows for the rapid generation of large libraries of compounds for screening. Current research demonstrates significant activity against clinically relevant pathogens, including resistant strains. Future research should focus on elucidating the specific molecular targets and mechanisms of action to enable rational drug design and optimization of these promising scaffolds. Further in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profiles of lead compounds to translate their in vitro potential into clinically viable therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Trivertal's Role in the Stabilization of Cyclic (Alkyl)(amino)carbenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclic (Alkyl)(amino)carbenes (CAACs)

Cyclic (alkyl)(amino)carbenes (CAACs) represent a significant class of stable singlet carbenes that have garnered substantial interest in contemporary chemistry.[1] Unlike the more classical N-heterocyclic carbenes (NHCs) which feature two nitrogen atoms adjacent to the carbene center, CAACs possess one amino group and one sp³-hybridized alkyl group.[1] This structural modification—replacing a π-donating amino group with a purely σ-donating alkyl group—imparts unique electronic properties to CAACs. They are generally more nucleophilic (σ-donating) and more electrophilic (π-accepting) than their NHC counterparts.[2] These distinct electronic features, combined with a unique steric profile, enable CAACs to stabilize highly reactive species, activate enthalpically strong bonds, and serve as robust ligands for transition-metal catalysts.[3]

A key strategy in the design of stable carbenes is the incorporation of bulky substituents that provide kinetic stabilization by sterically shielding the reactive carbene center. This guide focuses on the use of trivertal, a common fragrance ingredient, as a readily available and effective precursor for the synthesis of a stable spirocyclic CAAC, highlighting its crucial role in the stabilization of the resulting carbene.[4]

The Role of this compound in CAAC Stabilization

The primary role of the this compound-derived moiety in the stabilization of the corresponding spirocyclic CAAC is steric in nature. This compound, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, provides a bulky and rigid dimethylcyclohexenyl group that is positioned in close proximity to the carbene carbon.[4][5]

This bulky framework acts as a steric shield, physically hindering the approach of other molecules to the electrophilic carbene center. This kinetic protection is crucial for preventing dimerization and other decomposition pathways, which are common for less sterically protected carbenes. The spirocyclic fusion of the cyclohexenyl ring to the carbene-containing ring ensures that this bulky group is held in a fixed orientation, maximizing its protective effect.[4] This steric encumbrance not only enhances the stability of the free carbene but also modulates the coordination environment when the CAAC is used as a ligand for a metal center, influencing the catalytic activity and selectivity of the resulting complex.[2][5]

Synthesis of a this compound-Derived Spirocyclic CAAC

A stable spirocyclic (alkyl)(amino)carbene can be synthesized from this compound, a commercially available mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde.[4] The synthetic pathway involves a multi-step sequence, beginning with the formation of an imine, followed by the construction of the heterocyclic ring and final deprotonation to yield the free carbene.

The overall logical workflow for the synthesis is outlined below. The process starts with the condensation of this compound with 2,6-diisopropylaniline to form an imine, which then undergoes a series of transformations to build the pyrrolidine ring that incorporates the carbene center.

The following protocols are adapted from the literature for the synthesis of the spirocyclic CAAC and its precursors.[4]

Step 1: Synthesis of Imine (5) To a solution of this compound (8.05 mL, 54.6 mmol) in toluene (25 mL) containing molecular sieves (15 g), 2,6-diisopropylaniline (10.00 mL, 53.0 mmol) is added at room temperature. The reaction mixture is stirred for 16 hours at 100 °C. After cooling, the molecular sieves are removed by filtration, and the toluene is evaporated under vacuum. Excess this compound is removed via short path distillation at 60 °C under high vacuum to afford the desired imine as a yellow oil.

Step 2: Synthesis of Iminium Salt (7) The imine from the previous step is first converted to an intermediate enamine (6) which is not isolated. To a solution of the imine in THF, lithium diisopropylamide (LDA) is added at -78 °C, followed by the addition of 3-chloro-2-methyl-1-propene. After workup, the resulting crude enamine (6) (7.52 g, 23.8 mmol) is dissolved in hexanes (10 mL). A solution of HCl in Et₂O (2M, 25.0 mL, 50.0 mmol) is added at -78 °C, leading to the immediate precipitation of a white powder. The mixture is warmed to room temperature and stirred for 30 minutes. The precipitate is filtered, washed with hexanes (20 mL), and dried under vacuum. Toluene (25 mL) is added, and the suspension is heated for 16 hours at 110 °C. Removal of volatiles under vacuum affords the iminium salt (7) as a white powder.

Step 3: Synthesis of the Free Carbene (1d) To a solution of the iminium salt (7) (1.00 g, 2.36 mmol) in Et₂O (10 mL) at -78 °C, a solution of LDA (0.51 g, 4.72 mmol) in Et₂O (10 mL) is added. The mixture is allowed to warm to room temperature and is stirred for 2 hours. The solvent is removed in vacuo, and the residue is extracted twice with hexane (10 mL). Evaporation of the solvent under vacuum yields the free carbene (1d) as a white solid.

Quantitative Data

The efficiency of the synthetic steps leading to the this compound-derived CAAC has been reported with good to excellent yields.

| Step | Product | Yield (%) |

| Imine Formation | Imine (5) | 94 |

| Alkylation of Enamine | Intermediate Enamine (6) | 90 |

| Hydroiminiumation (Cyclization) | Iminium Salt (7) | 74 |

| Deprotonation | Free Carbene (1d) | 95 |

| Data sourced from literature reports.[4] |

Characterization of the iminium salt precursor and the final carbene (as a gold(I) complex) provides insight into their structures.

Table 2: Selected NMR Spectroscopic Data (¹³C NMR, CD₃CN)

| Compound | Key Signal | Chemical Shift (δ, ppm) |

| Iminium Salt (7) | N=CH (Iminium C) | 192.2 |

| Free Carbene (1d) | C: (Carbene C) | ~309-323 (Typical range for CAACs) |

| Data for iminium salt from a related structure.[6] Carbene chemical shift is a typical value as the free carbene is highly reactive and often characterized as its metal complex.[1] |

Table 3: Selected Crystallographic Data for the Gold(I) Chloride Complex of a related CAAC

While specific crystallographic data for the free this compound-derived carbene is not available due to its high reactivity, analysis of its gold(I) chloride complex provides key structural parameters for the ligand.

| Parameter | Bond/Angle | Value |

| Bond Length | Cu–C(carbene) | 1.8788(14) Å |

| Bond Length | N–C(carbene) | 1.315(3) Å |

| Bond Length | C(alkyl)–C(carbene) | 1.516(3) Å |

| Bond Angle | N–C(carbene)–C(alkyl) | 106.54(18) ° |

| Data is for a representative CAAC-CuCl complex and a CAAC structure, illustrating typical values.[6][7] |

The stability of this CAAC is primarily attributed to:

-

Kinetic Stabilization : As discussed, the bulky this compound-derived group provides significant steric shielding.

-

Electronic Stabilization : The σ-donating alkyl group and the π-donating amino group both contribute to the electronic stability of the singlet carbene center. The nitrogen lone pair donates into the vacant p-orbital of the carbene carbon, while the σ-donation from the adjacent alkyl carbon helps to electronically saturate the carbene center.

Conclusion

This compound serves as an effective and accessible starting material for the synthesis of a sterically demanding spirocyclic (alkyl)(amino)carbene. Its role is pivotal in providing the necessary kinetic stability to the carbene center through its bulky 2,4-dimethyl-3-cyclohexenyl framework. The detailed synthetic protocols and characterization data underscore the feasibility of producing these advanced ligands. The unique steric and electronic properties conferred by the this compound moiety make the resulting CAAC a valuable tool for stabilizing reactive metal centers and for applications in homogeneous catalysis, particularly in challenging transformations requiring robust and electron-rich ligands.[4] This guide provides a foundational understanding for researchers aiming to leverage this compound-based CAACs in catalyst design and synthetic methodology development.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.org [acs.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomeric Composition of Commercial Trivertal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivertal, a widely utilized fragrance ingredient known for its fresh, green, and aldehydic aroma, is chemically designated as 2,4-dimethyl-3-cyclohexenecarboxaldehyde. It is also commonly referred to as "2,4-ivy carbaldehyde". Commercial this compound is not a single chemical entity but rather a complex mixture of isomers. A thorough understanding of its isomeric composition is critical for quality control, predicting its olfactory properties, and for professionals in drug development who may encounter this molecule or its derivatives. This technical guide provides a detailed overview of the isomeric distribution in commercial this compound, methodologies for its analysis, and a visualization of key concepts.

Isomeric Composition of Commercial this compound